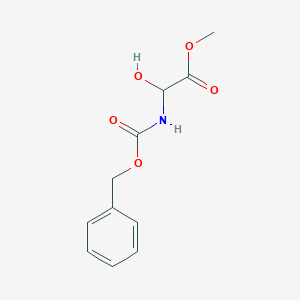

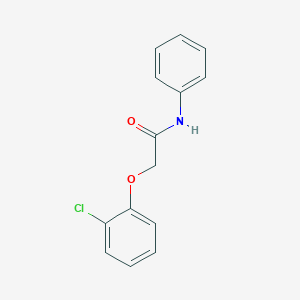

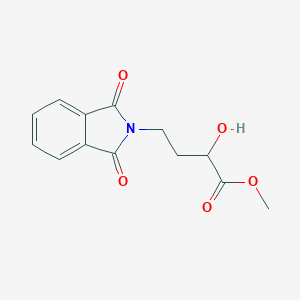

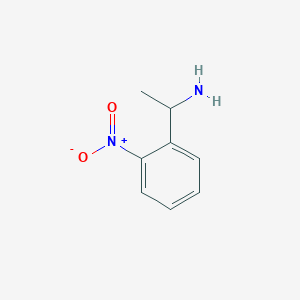

2-(2-chlorophenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chlorophenoxy)-N-phenylacetamide, commonly known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and spider mites. Fenoxycarb has also been used in veterinary medicine to control fleas and ticks in pets.

Mécanisme D'action

Fenoxycarb works by inhibiting the activity of an enzyme called chitin synthase. Chitin is a structural component of the exoskeleton of insects and is essential for their survival. By inhibiting chitin synthesis, fenoxycarb disrupts the growth and development of insects, eventually leading to their death.

Effets Biochimiques Et Physiologiques

Fenoxycarb has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, fenoxycarb has been found to be toxic to aquatic organisms, particularly crustaceans.

Avantages Et Limitations Des Expériences En Laboratoire

Fenoxycarb has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. However, fenoxycarb has some limitations, including its toxicity to aquatic organisms and its potential impact on non-target insects.

Orientations Futures

There are several areas of future research for fenoxycarb. One area is the development of new formulations that reduce its impact on non-target organisms. Another area is the study of fenoxycarb's potential as a growth regulator in plants. Finally, there is a need for more research on the potential long-term effects of fenoxycarb on the environment and human health.

Conclusion:

2-(2-chlorophenoxy)-N-phenylacetamide, or fenoxycarb, is a synthetic insecticide that has been widely used in agriculture and veterinary medicine. It works by inhibiting the activity of chitin synthase, leading to the disruption of insect growth and development. Fenoxycarb has several advantages for use in lab experiments, but also has some limitations, including its toxicity to aquatic organisms. Future research should focus on developing new formulations and studying fenoxycarb's potential as a growth regulator in plants.

Méthodes De Synthèse

Fenoxycarb is synthesized by reacting 2-chlorophenol with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form the carbamate ester. The ester is then hydrolyzed to form fenoxycarb.

Applications De Recherche Scientifique

Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. Fenoxycarb has also been studied for its potential use in controlling fleas and ticks in pets. In addition, fenoxycarb has been studied for its potential use as a growth regulator in plants.

Propriétés

Numéro CAS |

70907-01-6 |

|---|---|

Nom du produit |

2-(2-chlorophenoxy)-N-phenylacetamide |

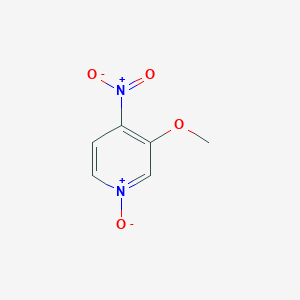

Formule moléculaire |

C14H12ClNO2 |

Poids moléculaire |

261.7 g/mol |

Nom IUPAC |

2-(2-chlorophenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

Clé InChI |

QSYOXYOIQFKCHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)